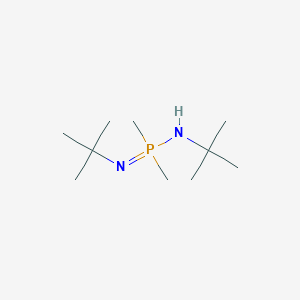
N,N'-Di-tert-butyl-P,P-dimethylphosphinimidic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is an organophosphorus compound characterized by the presence of tert-butyl and dimethyl groups attached to a phosphinimidic amide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide typically involves the reaction of tert-butylamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butylamine: tert-Butylamine is synthesized by the reaction of isobutylene with ammonia in the presence of a catalyst.
Reaction with dimethylphosphinic chloride: tert-Butylamine is then reacted with dimethylphosphinic chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkoxides, amines, or halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphinimidic amides
Scientific Research Applications
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for creating materials with specific functionalities.
Mechanism of Action
The mechanism by which N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can act as a ligand, binding to metal centers and altering their electronic and steric properties. This interaction can modulate the activity of metal-dependent enzymes or catalytic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
N-tert-Butylbenzenesulfinimidoyl chloride: A reagent used in organic synthesis for the preparation of imines and other nitrogen-containing compounds.
Di-tert-butyl N,N-diisopropylphosphoramidite: A phosphoramidite used in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Uniqueness
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphinimidic amide core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a ligand in coordination chemistry further highlight its uniqueness compared to similar compounds.
Properties
CAS No. |
61152-35-0 |
|---|---|
Molecular Formula |
C10H25N2P |
Molecular Weight |
204.29 g/mol |
IUPAC Name |
N-[tert-butylimino(dimethyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H25N2P/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11H,1-8H3 |
InChI Key |
DGNSRXYLZJNMDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NP(=NC(C)(C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



phosphanium chloride](/img/structure/B14600077.png)
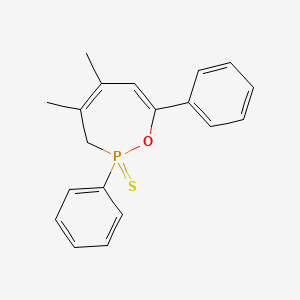
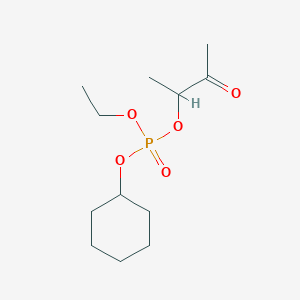
![2,2'-[1,4-Phenylenebis(dimethylsilanediyl)]di(prop-2-enoic acid)](/img/structure/B14600096.png)
![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)
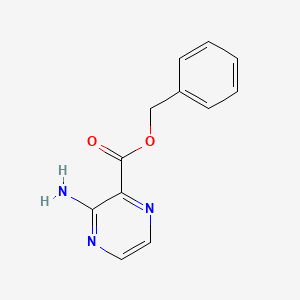
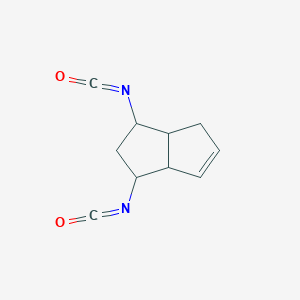
![1-Oxido-2-[(2,3,6-trimethylphenyl)methylsulfonyl]pyridin-1-ium](/img/structure/B14600122.png)
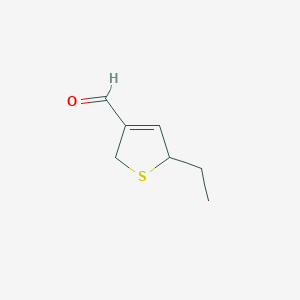
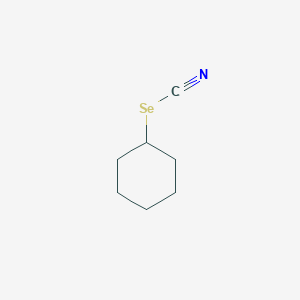
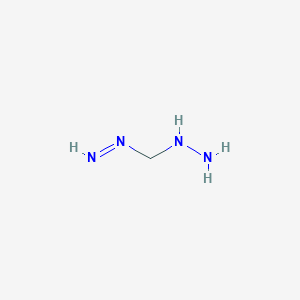
![2-[3-(2-Hydroxy-3-methoxyphenyl)acryloyl]benzoic acid](/img/structure/B14600134.png)
![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)
